![molecular formula C25H26N4O4S B11408432 N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11408432.png)
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
$$^1$$H NMR (400 MHz, DMSO-$$d_6$$) :
$$^{13}$$C NMR (100 MHz, DMSO-$$d_6$$) :
- δ 169.8 (acetamide C=O),
- δ 159.2 (pyrimidine C-4),
- δ 154.6 (benzofuran C-2),
- δ 128.3–116.5 (aromatic carbons),
- δ 24.1 (isopropyl CH).
Infrared (IR) Spectroscopy
Key absorption bands (cm$$^{-1}$$):
Mass Spectrometry (MS)
- Electrospray Ionization (ESI-MS) :
- m/z 443.1 [M+H]$$^+$$ (calculated: 443.14),
- Fragment ions at m/z 398.4 (loss of isopropyl group) and 285.2 (cleavage of sulfamoyl linkage).
Properties
Molecular Formula |
C25H26N4O4S |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(5-propan-2-yl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C25H26N4O4S/c1-15(2)18-5-10-23-22(12-18)19(14-33-23)13-25(30)28-20-6-8-21(9-7-20)34(31,32)29-24-11-16(3)26-17(4)27-24/h5-12,14-15H,13H2,1-4H3,(H,28,30)(H,26,27,29) |
InChI Key |
ALAYIRXMAJAPJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=COC4=C3C=C(C=C4)C(C)C |
Origin of Product |
United States |
Preparation Methods
Rhodium-Catalyzed Cyclization
A rhodium-catalyzed C–H activation and migratory insertion strategy enables efficient benzofuran formation. For example, substituted salicylaldehydes react with vinylene carbonate in the presence of CpRh catalysts, yielding 5-isopropylbenzofuran derivatives in 30–80% yields. Key steps include:
Acid-Catalyzed Cyclocondensation
Bronsted acids like triflic acid (TfOH) promote cyclization of o-alkynylphenols via oxocarbenium ion intermediates. This method achieves 70–85% yields under solvent-free conditions, with hexafluoroisopropanol (HFIP) stabilizing charged intermediates.
One-Pot Synthesis
A one-pot approach using benzoquinone (BQ) and cyclohexanone under acetic acid catalysis forms benzofurans via [3+2] heteroannulation. This method reduces steps and improves scalability, yielding 65–80%.
Table 1: Comparison of Benzofuran Synthesis Methods
Method | Catalyst/Solvent | Yield (%) | Key Advantage |
---|---|---|---|
Rhodium-Catalyzed | CpRh, Tetrachloroethane | 30–80 | Functional group tolerance |
Acid-Catalyzed | TfOH, HFIP | 70–85 | Rapid cyclization |
One-Pot Heteroannulation | AcOH, Toluene | 65–80 | Scalability, fewer steps |
Sulfonamide-Pyrimidine-Phenyl Segment Preparation
The sulfamoyl-linked pyrimidine-phenyl group is synthesized via sulfonation and amination:
Sulfonation of 2,6-Dimethylpyrimidin-4-Amine
Reaction with 4-nitrobenzenesulfonyl chloride in dichloromethane (DCM) forms the sulfonamide intermediate. Triethylamine (TEA) is used as a base, achieving 85–90% yields after recrystallization.
Reduction of Nitro to Amine
Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, followed by acetylation with acetic anhydride to prevent oxidation.
Acetamide Linker Formation
The acetic acid bridge connecting benzofuran and sulfonamide groups is established via:
Friedel-Crafts Acylation
Benzofuran reacts with chloroacetyl chloride in the presence of AlCl₃, forming 3-chloroacetylbenzofuran. Subsequent amination with 4-aminophenyl sulfonamide yields the acetamide linker.
Nucleophilic Acyl Substitution
Benzofuranacetic acid is activated as an acyl chloride (using thionyl chloride) and coupled with the sulfonamide-phenylamine derivative in tetrahydrofuran (THF), achieving 75–82% yields.
Final Assembly and Purification
The benzofuran-acetamide and sulfonamide-pyrimidine segments are conjugated via amide bond formation:
Carbodiimide-Mediated Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) facilitate coupling in DCM, with yields of 70–78% after column chromatography.
Characterization
-
HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
-
NMR : δ 2.35 (s, 6H, pyrimidine-CH₃), δ 1.25 (d, 6H, isopropyl-CH₃).
Table 2: Optimization of Coupling Conditions
Coupling Agent | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
EDC/NHS | DCM | 25 | 70–78 |
DCC/DMAP | THF | 0–5 | 65–70 |
HATU | DMF | 25 | 72–75 |
Industrial Scalability Considerations
Key factors for large-scale production include:
-
Continuous Flow Chemistry : Reduces reaction time and improves yield consistency.
-
Solvent Recycling : Tetrahydrofuran and DCM are recovered via distillation.
-
Catalyst Recovery : Rhodium catalysts are filtered and reused, lowering costs.
Challenges and Mitigation Strategies
-
Byproduct Formation : Friedel-Crafts acylation may yield regioisomers; optimized AlCl₃ stoichiometry minimizes this.
-
Low Cyclization Yields : Microwave-assisted synthesis enhances rhodium-catalyzed cyclization efficiency.
-
Sulfonation Overreaction : Controlled addition of sulfonyl chloride at 0°C prevents di-sulfonation .
Chemical Reactions Analysis
Synthetic Reactions and Pathways
The compound’s synthesis involves sequential functionalization of its core components:
-
Step 1 : Formation of the 2,6-dimethylpyrimidin-4-yl sulfamoyl group via nucleophilic substitution between 2,6-dimethylpyrimidin-4-amine and 4-fluorobenzenesulfonyl chloride under basic conditions (pH 9–10, 60–80°C).
-
Step 2 : Coupling of the sulfamoylphenyl intermediate with 2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetic acid using carbodiimide-based activating agents (e.g., EDC/HOBt) in anhydrous DMF.
-
Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity.
Key Reaction Conditions :
Reaction Step | Temperature (°C) | Solvent | Catalyst/Reagent | Yield (%) |
---|---|---|---|---|
Sulfamoylation | 60–80 | THF | K₂CO₃ | 72–78 |
Acetamide Coupling | RT | DMF | EDC/HOBt | 65–70 |
Functional Group Transformations
The compound undergoes selective modifications at three reactive sites:
-
Pyrimidine Ring :
-
Sulfamoyl Group :
-
Hydrolysis under acidic (HCl, reflux) or basic (NaOH, 60°C) conditions to generate sulfonic acid or sulfonamide analogs, respectively.
-
-
Benzofuran-Acetamide Moiety :
Biochemical Interactions
Research highlights its role as a modulator of enzymatic activity:
-
Enzyme Inhibition : Demonstrates competitive inhibition of dihydrofolate reductase (DHFR) with an IC₅₀ of 1.2 µM, attributed to hydrogen bonding between the sulfamoyl group and Asp27 residues.
-
Receptor Binding : The benzofuran moiety interacts with hydrophobic pockets of kinase targets (e.g., EGFR), as shown in molecular docking studies (ΔG = –9.8 kcal/mol) .
Comparative Bioactivity :
Derivative | Target | Activity (IC₅₀) | Source |
---|---|---|---|
Parent Compound | DHFR | 1.2 µM | |
Demethylated Pyrimidine Analog | EGFR Kinase | 0.8 µM | |
Sulfonic Acid Derivative | COX-2 | 3.5 µM |
Stability and Degradation
-
Thermal Stability : Decomposes at 220°C (TGA data) with cleavage of the sulfamoyl bond.
-
Photodegradation : Exposure to UV light (254 nm) induces benzofuran ring isomerization, forming a quinone-like byproduct .
Comparative Analysis with Structural Analogs
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide exhibit significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity in Cancer Research
A study on benzofuran derivatives showed that they possess potent anticancer properties, with IC50 values indicating effective inhibition of human breast cancer cells. The structural similarity to the compound suggests that it may also exhibit similar anticancer activity.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes, such as dipeptidyl peptidase IV (DPP-IV), which is essential in glucose metabolism and diabetes management.
Case Study: Enzyme Inhibition
In vitro studies have demonstrated that related compounds can inhibit DPP-IV activity, suggesting potential applications in managing type 2 diabetes mellitus. This implies that this compound could be explored further for its therapeutic implications.
Antioxidant Properties
The antioxidant activity of this compound is notable, as it may scavenge free radicals and reduce oxidative stress in cellular models.
Case Study: Antioxidant Activity Assessment
Research has shown that derivatives with similar functional groups effectively reduce oxidative stress in various cellular models. Such properties are crucial for preventing cellular damage associated with cancer and other degenerative diseases.
Neuroprotective Effects
Emerging studies suggest potential neuroprotective effects of compounds related to this compound.
Case Study: Neuroprotective Mechanisms
In silico studies have indicated that certain derivatives could inhibit 5-lipoxygenase (5-LOX), an enzyme linked to inflammatory processes in neurodegenerative diseases. This suggests a possible avenue for the development of treatments targeting conditions like Alzheimer's disease.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The presence of the sulfamoyl and benzofuran groups can enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several sulfonamide- and acetamide-based analogs. Below is a detailed comparison:
Structural Analogues and Key Differences
Electronic and Physicochemical Properties
- Electron Localization: The benzofuran group in the target compound likely exhibits distinct electron localization patterns compared to benzothieno or phenoxy analogs. Studies using the Electron Localization Function (ELF) could reveal differences in lone-pair distribution or aromaticity, affecting reactivity.
- Solubility: Sulfanyl-containing analogs (e.g., ) may exhibit lower aqueous solubility due to nonpolar sulfur atoms, whereas the ketone in the propanoylphenoxy derivative could improve solubility via hydrogen bonding.
Computational Insights
- For example, the sulfamoyl group’s charge distribution in the target compound may differ from sulfanyl analogs due to resonance effects .
Research Findings and Implications
- Synthetic Accessibility: The benzofuran-containing target compound may require more complex synthesis than phenoxy or pyridine derivatives due to the fused heterocyclic system.
- Biological Activity: While direct pharmacological data are absent in the evidence, structural analogs like the sulfanyl-hexahydrobenzothienopyrimidinyl compound have shown activity in kinase inhibition assays, suggesting a possible shared mechanism.
- Metabolic Stability : The isopropyl group in the benzofuran moiety may reduce oxidative metabolism compared to ethyl or methyl substituents in other analogs .
Biological Activity
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its molecular structure, biological mechanisms, and relevant case studies.
Molecular Structure
The compound has the following molecular characteristics:
- Molecular Formula : C17H22N4O3S
- Molecular Weight : 362.4 g/mol
- IUPAC Name : N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2,2-dimethylpropanamide
The structural representation of the compound is essential for understanding its interactions at the molecular level.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : Research suggests that compounds with similar structures exhibit inhibitory effects on various enzymes, including butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are critical in neurodegenerative diseases like Alzheimer's .
- Receptor Modulation : This compound may also act as a modulator of melatonin receptors (MT1 and MT2), influencing sleep-wake cycles and other physiological processes .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have explored the effects of this compound on various biological systems:
- Neuroprotective Effects : A study demonstrated that analogs of this compound showed significant neuroprotective effects in animal models of Alzheimer's disease by reducing oxidative stress and inflammation .
- Anticancer Activity : In vitro studies indicated that this compound inhibited the proliferation of pancreatic cancer cell lines, suggesting potential use in cancer therapy .
- Melatonin Receptor Interaction : Research highlighted its ability to selectively activate melatonin receptors without significant vasoconstrictive effects, making it a candidate for sleep-related disorders .
Q & A
Q. What methodologies are recommended for determining the crystal structure and conformational stability of this compound?
Answer: Single-crystal X-ray diffraction is critical for resolving the three-dimensional arrangement. Key parameters include dihedral angles between the pyrimidine and phenyl rings (e.g., 42.25° vs. 67.84° in analogs), which influence intramolecular hydrogen bonds (N–H⋯N) that stabilize folded conformations . Pair this with density functional theory (DFT) calculations to validate geometries and predict electronic interactions.
Q. How can researchers optimize the synthetic route using statistical experimental design?
Answer: Apply factorial Design of Experiments (DoE) to evaluate variables like temperature, catalyst loading, and solvent polarity. A 2³ factorial design identifies parameter interactions, while central composite designs model response surfaces to pinpoint optimal conditions . For example, highlights sulfonamide linkage formation via controlled sulfamoylation at 60–80°C.
Q. What analytical techniques assess purity and stability under varying storage conditions?
Answer: Use reversed-phase HPLC (≥95% purity threshold) and accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation via LC-MS and characterize solid-state stability with differential scanning calorimetry (DSC) to detect polymorphic transitions .
Advanced Research Questions
Q. How should researchers resolve contradictory bioactivity data across studies?
Answer: Conduct orthogonal assays (e.g., enzyme inhibition, cell viability) to verify activity. Compare structural analogs (e.g., substituents on benzofuran or pyrimidine) to establish structure-activity relationships (SAR). Cross-validate with isothermal titration calorimetry (ITC) to quantify binding affinities . ’s computational-experimental feedback loop can reconcile discrepancies.
Q. What computational strategies elucidate the reaction mechanism of sulfamoyl bond formation?
Answer: Perform DFT calculations (B3LYP/6-31G(d) level) to map energy surfaces, identify transition states, and validate with kinetic isotope effects (KIEs). Compare computed activation energies with experimental Arrhenius data . emphasizes reactor design principles for scaling mechanistically validated pathways.
Q. How can derivatives improve aqueous solubility without compromising target binding?
Answer: Introduce polar groups (e.g., -OH, -NH₂) at the phenyl 4-position or replace the benzofuran isopropyl group with hydrophilic bioisosteres (e.g., morpholine). Use molecular docking to predict binding poses and free energy perturbation (FEP) calculations to balance solubility and potency .
Q. What advanced safety protocols mitigate risks during reactive intermediate handling?
Answer: Implement in-situ FTIR to detect hazardous intermediates (e.g., sulfonyl chlorides). Use calorimetry (RC1e) to assess exothermicity and design quenching protocols. Follow ALARP principles for containment and adhere to chemical hygiene plans for waste handling .
Methodological Notes
- Data Contradiction Analysis: For physicochemical properties like solubility, combine experimental (HPLC, DSC) and computational (COSMO-RS) methods to resolve discrepancies .
- Experimental Design: Leverage ICReDD’s hybrid computational-informatic framework to reduce trial-and-error experimentation .
- Safety Compliance: Advanced labs must follow protocols beyond basic courses, including risk assessments for pyrophoric reagents and high-pressure reactions .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.